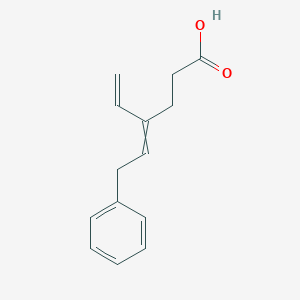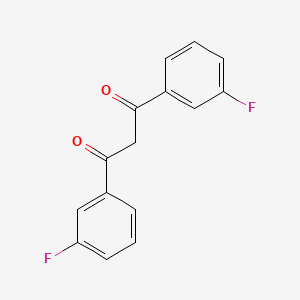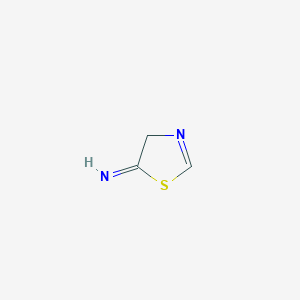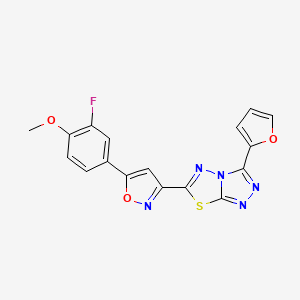methanone CAS No. 921230-83-3](/img/structure/B12616386.png)
[4-(4-Fluorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Fluorofenil)piperazin-1-il]metanona es un compuesto químico que pertenece a la clase de los derivados de piperazina. Este compuesto se caracteriza por la presencia de un grupo fluorofenilo unido a un anillo de piperazina, que está unido a una porción de fluoropiridinil metanona.
Métodos De Preparación
La síntesis de [4-(4-Fluorofenil)piperazin-1-il]metanona normalmente implica varios pasos, comenzando con precursores disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de piperazina: El anillo de piperazina se puede sintetizar haciendo reaccionar etilendiamina con un dihaluro adecuado, como el 1,4-diclorobutano, en condiciones básicas.
Introducción del grupo fluorofenilo: El grupo fluorofenilo se introduce mediante una reacción de sustitución aromática nucleófila, donde un derivado de fluorobenceno reacciona con el anillo de piperazina.
Unión de la porción de fluoropiridinil metanona: El paso final implica la unión del intermedio fluorofenil-piperazina con un derivado de fluoropiridinil metanona, típicamente utilizando una reacción de acoplamiento cruzado catalizada por paladio.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento, la pureza y la rentabilidad. Las condiciones de reacción, como la temperatura, el solvente y la elección del catalizador, son cruciales para lograr una alta eficiencia y selectividad.
Análisis De Reacciones Químicas
[4-(4-Fluorofenil)piperazin-1-il]metanona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de los correspondientes N-óxidos.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde los átomos de flúor pueden ser reemplazados por otros nucleófilos como aminas o tioles.
Hidrólisis: La porción de metanona se puede hidrolizar en condiciones ácidas o básicas para producir los ácidos carboxílicos o alcoholes correspondientes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos (por ejemplo, diclorometano, etanol), catalizadores (por ejemplo, paladio, platino) y configuraciones específicas de temperatura y presión. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos empleados.
Aplicaciones Científicas De Investigación
[4-(4-Fluorofenil)piperazin-1-il]metanona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se investiga como un posible agente terapéutico para diversas enfermedades, incluidos los trastornos neurológicos y las afecciones psiquiátricas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de [4-(4-Fluorofenil)piperazin-1-il]metanona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y conduciendo a efectos posteriores. Por ejemplo, puede actuar como antagonista o agonista en ciertos receptores de neurotransmisores, influyendo en las vías de transducción de señales y las respuestas celulares.
Comparación Con Compuestos Similares
[4-(4-Fluorofenil)piperazin-1-il]metanona se puede comparar con otros compuestos similares, como:
[4-(4-Clorofenil)piperazin-1-il]metanona: Este compuesto tiene átomos de cloro en lugar de flúor, lo que puede resultar en diferentes propiedades químicas y biológicas.
[4-(4-Metilfenil)piperazin-1-il]metanona: La presencia de grupos metilo en lugar de flúor puede afectar la reactividad del compuesto y las interacciones con los objetivos biológicos.
[4-(4-Nitrofenil)piperazin-1-il]metanona: Los grupos nitro introducen diferentes efectos electrónicos y estéricos, influyendo en el comportamiento del compuesto en reacciones químicas y sistemas biológicos.
Propiedades
Número CAS |
921230-83-3 |
|---|---|
Fórmula molecular |
C16H15F2N3O |
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C16H15F2N3O/c17-12-3-5-13(6-4-12)20-8-10-21(11-9-20)16(22)14-2-1-7-19-15(14)18/h1-7H,8-11H2 |
Clave InChI |
RWAZIJZATGREFI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(N=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
![6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12616315.png)

![Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12616343.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12616346.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)-](/img/structure/B12616349.png)
![1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12616352.png)
![N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12616354.png)
![6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616360.png)
![Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-](/img/structure/B12616367.png)



